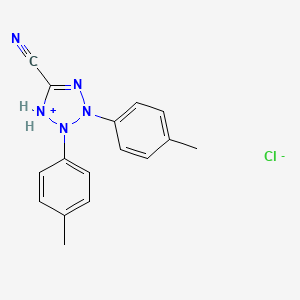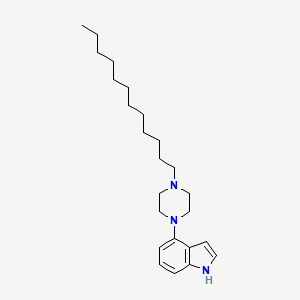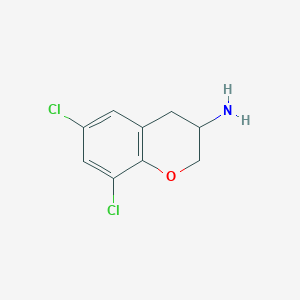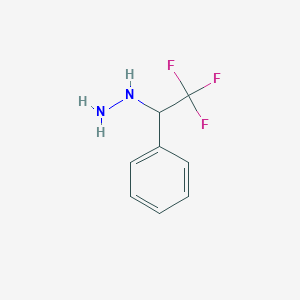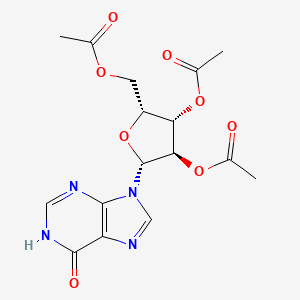
2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide is a complex organic compound with a unique structure that includes an aminoacetyl group, a nitroanilino group, and a phenylpropanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminoacetyl chloride with 4-nitroaniline to form an intermediate, which is then reacted with 3-phenylpropanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
類似化合物との比較
Similar Compounds
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Shares structural similarities but has different functional groups.
2-cyano-N-(2-nitrophenyl)acetamide: Similar in having a nitro group but differs in the overall structure.
Uniqueness
2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C17H18N4O4 |
|---|---|
分子量 |
342.35 g/mol |
IUPAC名 |
2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide |
InChI |
InChI=1S/C17H18N4O4/c18-11-16(22)20(13-6-8-14(9-7-13)21(24)25)15(17(19)23)10-12-4-2-1-3-5-12/h1-9,15H,10-11,18H2,(H2,19,23) |
InChIキー |
BWGNQPMTOADCCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B12435407.png)
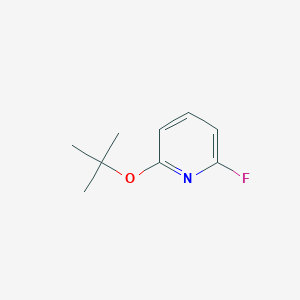
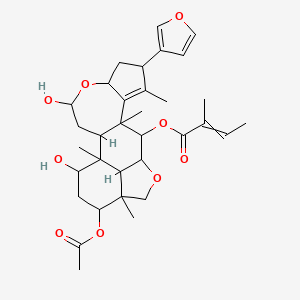
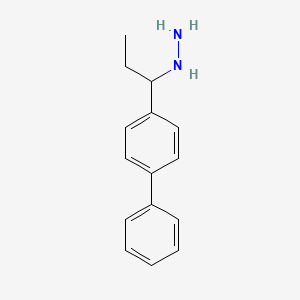

![1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12435445.png)
![(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12435449.png)


